molecular formula C23H27N7O2 B12718584 4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- CAS No. 92715-61-2

4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)-

Cat. No.: B12718584
CAS No.: 92715-61-2
M. Wt: 433.5 g/mol
InChI Key: YXBVSAKZABABEW-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- is a complex organic compound with a unique structure that combines elements of pyrimidinone, benzimidazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- involves multiple steps, typically starting with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then linked through a series of reactions that include nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar solvents and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidinone compounds.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core structure but differ in their substituents, leading to variations in their properties and applications.

    Benzimidazole derivatives: Compounds with a benzimidazole core are known for their diverse biological activities and are used in various therapeutic applications.

    Pyridine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.

Uniqueness

4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- is unique due to its combination of three distinct structural motifs, which confer a range of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

92715-61-2

Molecular Formula

C23H27N7O2

Molecular Weight

433.5 g/mol

IUPAC Name

2-[3-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]oxy]propylamino]-5-(pyridin-3-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C23H27N7O2/c1-30(2)15-21-27-19-7-6-18(12-20(19)28-21)32-10-4-9-25-23-26-14-17(22(31)29-23)11-16-5-3-8-24-13-16/h3,5-8,12-14H,4,9-11,15H2,1-2H3,(H,27,28)(H2,25,26,29,31)

InChI Key

YXBVSAKZABABEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC2=C(N1)C=C(C=C2)OCCCNC3=NC=C(C(=O)N3)CC4=CN=CC=C4

Origin of Product

United States

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